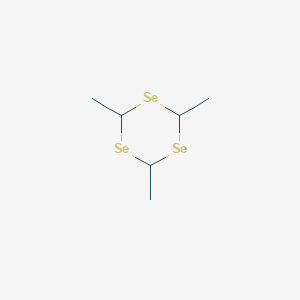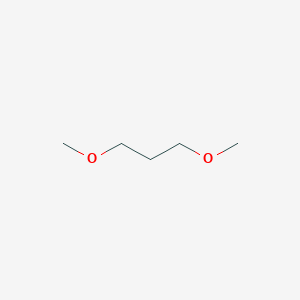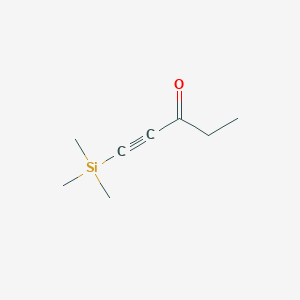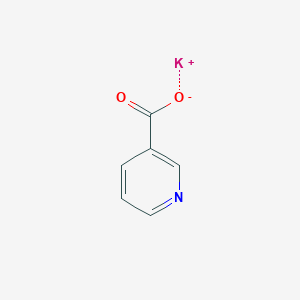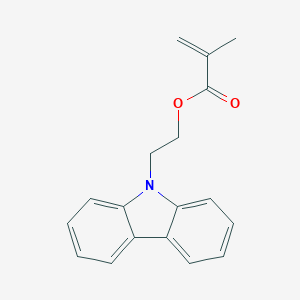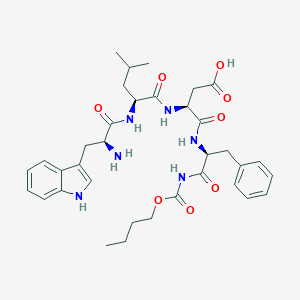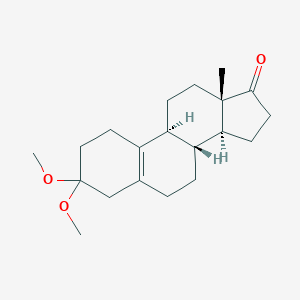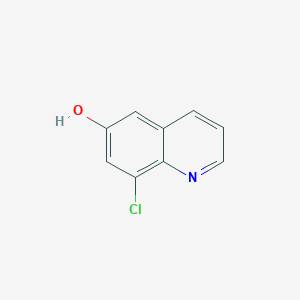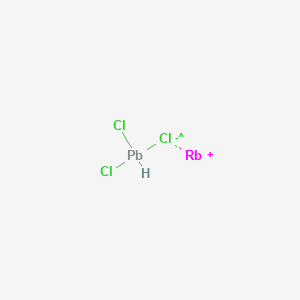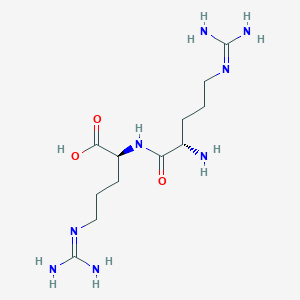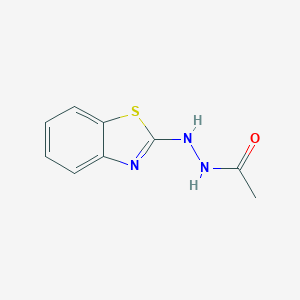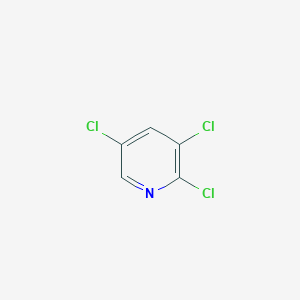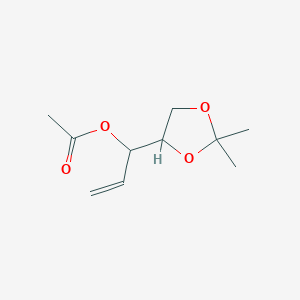
2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate, also known as DMDO, is a synthetic compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of purposes, including organic synthesis, polymerization, and oxidation reactions. DMDO is a white crystalline solid that is soluble in many organic solvents, and it has a molecular weight of 216.24 g/mol.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is complex and depends on the specific reaction in which it is used. In general, 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate acts as an oxidizing agent, donating an oxygen atom to the substrate molecule and forming a corresponding alcohol or ketone. The reaction typically proceeds through a radical mechanism, with 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate acting as a radical initiator.
Effets Biochimiques Et Physiologiques
2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound and should be handled with care. It is also known to be a skin irritant and can cause respiratory problems if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is its versatility. It can be used for a variety of purposes in organic synthesis, and it is relatively easy to handle and store. However, 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is also a toxic compound and should be handled with care. It can also be expensive to produce, which can be a limitation for some research applications.
Orientations Futures
There are many potential future directions for research involving 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate. One area of interest is the development of new synthetic methods using 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate as an oxidizing agent. Another area of interest is the use of 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate in the production of new polymers with unique properties. Additionally, 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate could be used in the synthesis of new natural products with potential pharmaceutical applications. Overall, 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is a versatile compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate can be achieved through a variety of methods, including the oxidation of 2,2-dimethyl-1,3-dioxolane with a variety of oxidizing agents, including chromium trioxide, potassium permanganate, and hydrogen peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is widely used in scientific research for a variety of purposes. It can be used as an oxidizing agent in organic synthesis reactions, as well as a polymerization initiator in the production of polymers such as polyethylene and polypropylene. 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate has also been used in the synthesis of natural products such as steroids, terpenoids, and alkaloids.
Propriétés
Numéro CAS |
18524-20-4 |
|---|---|
Nom du produit |
2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enyl acetate |
InChI |
InChI=1S/C10H16O4/c1-5-8(13-7(2)11)9-6-12-10(3,4)14-9/h5,8-9H,1,6H2,2-4H3 |
Clé InChI |
BUXBNAQKGXFIBX-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C=C)C1COC(O1)(C)C |
SMILES canonique |
CC(=O)OC(C=C)C1COC(O1)(C)C |
Synonymes |
2,2-Dimethyl-α-vinyl-1,3-dioxolane-4-methanol acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



